5-Octylpyridin-2-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
5-octylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-7-8-12-9-10-13(14)15-11-12/h9-11H,2-8H2,1H3,(H2,14,15) |
InChI Key |
CWDYOTUWALLMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Octylpyridin 2 Amine
Established and Emerging Synthetic Routes to 5-Octylpyridin-2-amine Analogues
The synthesis of 2-aminopyridine (B139424) derivatives, including those with alkyl substituents at the 5-position, can be achieved through various established and innovative routes. These methods often involve the construction of the pyridine (B92270) ring from acyclic precursors or the functionalization of a pre-existing pyridine core.
Precursor Synthesis and Functional Group Transformations
A common strategy for synthesizing substituted 2-aminopyridines involves the use of precursors that already contain a portion of the final structure, followed by functional group transformations to complete the synthesis. One versatile approach begins with the synthesis of a substituted pyridine ring, which is then subsequently aminated.
For the synthesis of 5-alkyl-2-aminopyridines, a key intermediate can be a 5-alkyl-2-halopyridine. This intermediate can be prepared through various methods, including the diazotization of 2-amino-5-alkylpyridine followed by a Sandmeyer reaction to introduce a halogen. Alternatively, direct halogenation of a 5-alkylpyridine can be employed, though this may lead to mixtures of isomers.
Once the 5-alkyl-2-halopyridine is obtained, the amino group can be introduced via nucleophilic aromatic substitution. This is often achieved by reacting the halopyridine with ammonia or a protected amine source under high temperature and pressure, or more commonly, through transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination.
Another important precursor is 2-amino-5-halopyridine, which can undergo cross-coupling reactions to introduce the octyl group. This approach allows for the late-stage introduction of the alkyl chain.
Functional group transformations also play a crucial role. For instance, a 5-acyl-2-aminopyridine could potentially be reduced to the corresponding 5-alkyl derivative. Similarly, a 5-vinyl-2-aminopyridine could be hydrogenated to yield a 5-ethyl-2-aminopyridine, illustrating the principle of transforming one functional group into another to achieve the desired substitution pattern.
A plausible, though not explicitly documented for the octyl group, synthetic route to this compound could involve the following conceptual steps:
Nitration of 2-aminopyridine: Treatment of 2-aminopyridine with a nitrating agent to introduce a nitro group, which typically directs to the 5-position, yielding 2-amino-5-nitropyridine.
Diazotization and Halogenation: Conversion of the amino group of 2-amino-5-nitropyridine to a diazonium salt, followed by a Sandmeyer-type reaction to introduce a halogen (e.g., bromine) at the 2-position, affording 2-bromo-5-nitropyridine.
Cross-Coupling: Reaction of 2-bromo-5-nitropyridine with an octyl-containing organometallic reagent (e.g., octylzinc chloride in a Negishi coupling or octylboronic acid in a Suzuki coupling) to introduce the octyl group at the 5-position, yielding 2-bromo-5-octylpyridine.
Amination: Replacement of the bromine at the 2-position with an amino group, for example, through a Buchwald-Hartwig amination with a suitable ammonia equivalent.
Alternatively, starting from a pre-functionalized pyridine:
Synthesis of 5-bromopyridin-2-amine.
Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki, Negishi, or Kumada coupling, between 5-bromopyridin-2-amine and an appropriate octyl-organometallic reagent would directly yield this compound.
These generalized pathways highlight the importance of precursor selection and the strategic application of functional group transformations in accessing the target molecule.
Catalytic Approaches in Pyridine and Aminopyridine Synthesis
Catalysis plays a pivotal role in the modern synthesis of pyridines and aminopyridines, offering milder reaction conditions, improved selectivity, and higher yields compared to classical methods.
Cross-Coupling Reactions: As mentioned previously, palladium- and nickel-catalyzed cross-coupling reactions are instrumental in forming C-C bonds to introduce the octyl group at the 5-position.
Suzuki Coupling: This reaction involves the coupling of a halide (e.g., 5-bromo-2-aminopyridine) with an organoboron reagent (e.g., octylboronic acid) in the presence of a palladium catalyst and a base. mdpi.commdpi.comnih.gov
Negishi Coupling: This method utilizes an organozinc reagent (e.g., octylzinc chloride) and a palladium or nickel catalyst to couple with a halide. wikipedia.orgresearchgate.netnih.govrsc.org
Kumada Coupling: This involves the reaction of a Grignard reagent (e.g., octylmagnesium bromide) with a halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.orgnih.govchem-station.comresearchgate.net
Sonogashira Coupling: While not a direct alkylation, the Sonogashira coupling of a halo-aminopyridine with 1-octyne, followed by catalytic hydrogenation of the resulting alkyne, provides a two-step route to the 5-octyl substituent. wikipedia.orgntu.edu.twlibretexts.orgorganic-chemistry.orgnih.gov
C-H Activation: Direct C-H activation has emerged as a powerful tool for the functionalization of pyridine rings, potentially allowing for the introduction of the octyl group without the need for pre-functionalization with a halogen. nih.govacs.orgmdpi.com Rhodium(I) complexes, for example, have been shown to catalyze the ortho-alkylation of pyridines with olefins. nih.gov While direct C-H alkylation at the 5-position of a 2-aminopyridine with an octyl source is not widely documented, this area of research holds significant promise for more atom-economical syntheses.
Minisci Reaction: The Minisci reaction is a radical substitution that allows for the introduction of alkyl groups onto electron-deficient aromatic compounds like pyridines. wikipedia.orgscispace.comprinceton.eduacs.org This reaction typically proceeds under acidic conditions to protonate the pyridine ring, making it more susceptible to radical attack. An octyl radical, which could be generated from a suitable precursor like decanoic acid via oxidative decarboxylation, could potentially be used to alkylate a 2-aminopyridine derivative. However, regioselectivity can be a challenge in Minisci reactions, often yielding a mixture of isomers. wikipedia.org
| Catalytic Method | Substrates | Catalyst/Reagents | Key Features |
| Suzuki Coupling | 5-Halo-2-aminopyridine, Octylboronic acid | Pd catalyst, Base | Mild conditions, high functional group tolerance. mdpi.commdpi.comnih.gov |
| Negishi Coupling | 5-Halo-2-aminopyridine, Octylzinc halide | Pd or Ni catalyst | High reactivity of organozinc reagents. wikipedia.orgresearchgate.netnih.govrsc.org |
| Kumada Coupling | 5-Halo-2-aminopyridine, Octyl Grignard reagent | Ni or Pd catalyst | Utilizes readily available Grignard reagents. organic-chemistry.orgwikipedia.orgnih.govchem-station.comresearchgate.net |
| C-H Activation | 2-Aminopyridine, Octene | Transition metal catalyst (e.g., Rh, Pd) | Atom-economical, avoids pre-functionalization. nih.govacs.orgmdpi.com |
| Minisci Reaction | 2-Aminopyridine, Octyl radical precursor | Radical initiator, Acid | Direct C-H alkylation. wikipedia.orgscispace.comprinceton.eduacs.org |
Multi-Component and Tandem Reaction Sequences for 2-Aminopyridine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. wikipedia.orgresearchgate.netnih.govwikipedia.orgrsc.org
A common MCR for 2-aminopyridine synthesis involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonium salt. By carefully selecting the starting materials, it is possible to introduce a variety of substituents onto the pyridine ring. To synthesize a 5-octyl derivative, one could envision using a ketone or aldehyde precursor that already contains the octyl chain. For instance, a reaction between an aldehyde, a ketone bearing an octyl group, malononitrile, and ammonium acetate could potentially lead to the desired 5-octyl-2-aminopyridine scaffold.
Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, also provide elegant pathways to 2-aminopyridine derivatives. These reactions can be designed to build the pyridine ring and introduce the desired functional groups in a highly efficient manner.
Solvent-Mediated and Green Chemistry Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 2-aminopyridine derivatives, this translates to the use of safer solvents, catalyst-free conditions where possible, and energy-efficient processes.
Solvent-free reactions, often conducted under neat conditions or with microwave irradiation, can significantly reduce waste and simplify product isolation. Several MCRs for 2-aminopyridine synthesis have been successfully performed under solvent-free conditions. wikipedia.orgresearchgate.netnih.gov
The use of water as a solvent is another key aspect of green chemistry. While the solubility of nonpolar reactants like those containing an octyl group can be a challenge, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media.
Catalyst-free MCRs for the synthesis of 2-aminopyridines have also been reported, further enhancing the green credentials of these methods. wikipedia.orgresearchgate.netnih.gov These reactions often rely on the inherent reactivity of the starting materials under thermal or microwave conditions to drive the reaction to completion.
Derivatization and Functionalization Strategies of this compound
Once this compound is synthesized, it can be further modified at its reactive sites to generate a library of related compounds. The primary sites for derivatization are the pyridine nitrogen and the exocyclic amino group. This section focuses on reactions at the pyridine nitrogen.
Reactions at the Pyridine Nitrogen (e.g., N-alkylation, N-oxidation)
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.
N-alkylation: The pyridine nitrogen of this compound can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form the corresponding N-alkylpyridinium salts. acs.org This transformation introduces a positive charge into the pyridine ring, which can significantly alter the electronic properties and reactivity of the molecule. The presence of the electron-donating amino group at the 2-position and the octyl group at the 5-position will influence the rate and ease of N-alkylation.
N-oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide is a versatile intermediate. The N-oxide functionality can activate the pyridine ring for further substitutions, particularly at the 2- and 6-positions, and can also be removed through reduction if necessary.
| Derivatization Reaction | Reagents | Product |
| N-alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-5-octylpyridin-2-aminium salt |
| N-oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound N-oxide |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring exhibits a complex reactivity pattern towards substitution reactions. The nitrogen atom deactivates the ring towards electrophilic attack, making such reactions challenging and often requiring harsh conditions. Conversely, the ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions.
Electrophilic Substitution:
Direct electrophilic substitution on pyridine is difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, and the fact that the nitrogen is readily protonated in acidic media, further increasing its deactivating effect. uoanbar.edu.iqlibretexts.org When electrophilic substitution does occur, it typically favors the 3- and 5-positions. uoanbar.edu.iqlibretexts.org
The introduction of an amino group at the 2-position, which is an activating group, can facilitate electrophilic substitution. For instance, the chlorination of 2-aminopyridine in a strongly acidic medium selectively yields 2-amino-5-chloropyridine. google.com This suggests that direct introduction of an octyl group at the 5-position of 2-aminopyridine via an electrophilic pathway, such as a Friedel-Crafts alkylation, would likely be a low-yielding process due to the deactivating effect of the ring nitrogen and potential side reactions.
A more plausible electrophilic route could involve the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by reduction of the nitro group to an amino group, diazotization, and subsequent reaction to introduce the octyl chain. A similar multi-step synthesis has been reported for the preparation of 2-amino-5-fluoropyridine from 2-aminopyridine. researchgate.net
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is a more common and efficient method for functionalizing the pyridine ring, especially at the 2- and 4-positions. uoanbar.edu.iqyoutube.com This approach typically involves the displacement of a good leaving group, such as a halide, by a nucleophile.
One potential synthetic route to this compound could start from a 2-halopyridine. For example, 2-chloro-5-nitropyridine can serve as a starting material for a variety of 2,5-disubstituted pyridines through nucleophilic substitution of the chloro group. researchgate.net Following the introduction of an octyl group at the 5-position (potentially via a cross-coupling reaction on a related bromo- or iodo-pyridine), the amino group could be introduced at the 2-position by reacting a 2-halopyridine with an ammonia source. A transition-metal-free method for the synthesis of 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride has been developed, which could be applicable. rsc.org
The Chichibabin reaction, which involves the direct amination of pyridine with sodium amide to form 2-aminopyridine, is a classic example of nucleophilic substitution where the leaving group is a hydride ion. uoanbar.edu.iq While this reaction is effective for unsubstituted pyridine, its application to a pyridine already bearing an octyl group at the 5-position would need to be investigated for regioselectivity and yield.
The following table summarizes potential substitution reactions for the synthesis of this compound precursors.
| Reaction Type | Starting Material | Reagent | Product | Remarks |
| Electrophilic Substitution | 2-Aminopyridine | Concentrated H₂SO₄, Concentrated HNO₃ | 2-Amino-5-nitropyridine | Further steps required to introduce the octyl group. guidechem.com |
| Nucleophilic Substitution | 2-Fluoropyridine derivative | Acetamidine hydrochloride | 2-Aminopyridine derivative | Efficient, transition-metal-free amination. rsc.org |
| Nucleophilic Substitution | 2-Chloropyridine derivative | Amines | 2-Aminopyridine derivative | Can proceed via SNAr mechanism, potentially catalyzed by palladium. researchgate.net |
| Nucleophilic Substitution | Cyanopyridines | Lithium amides | Aminopyridines | Displacement of the cyano group. researchgate.net |
Modifications and Transformations of the Octyl Side Chain
Once the this compound scaffold is assembled, further diversification can be achieved by modifying the octyl side chain. These modifications can introduce additional functional groups, alter the physical properties of the molecule, or serve as handles for further conjugation.
Side-Chain Lithiation:
A powerful method for functionalizing alkyl side chains on pyridine rings is through lithiation. The lithiation of pyridines substituted with acylaminomethyl groups at the 2- and 4-positions has been shown to occur on the methylene (B1212753) group of the side chain. The resulting lithium reagents can then react with a variety of electrophiles to yield side-chain substituted derivatives. researchgate.net While this specific example is for a different position and side-chain, the principle could potentially be adapted for the octyl group at the 5-position, likely requiring directed metalation strategies.
Radical Reactions:
Radical reactions offer another avenue for side-chain functionalization. The Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov While this is typically used to functionalize the ring itself, related radical processes could potentially be employed for side-chain modifications under specific conditions.
Oxidation:
The octyl side chain can be a site for oxidative transformations. Depending on the reagents and conditions, oxidation could lead to the introduction of hydroxyl, carbonyl, or carboxylic acid functionalities at various positions along the chain. These transformations would significantly alter the polarity and reactivity of the molecule.
The following table outlines potential modifications of the octyl side chain.
| Reaction Type | Reagents | Potential Product | Purpose |
| Lithiation and Electrophilic Quench | t-BuLi, Electrophile (e.g., R₂CO) | 5-(1-Hydroxy-1-substituted-octyl)pyridin-2-amine | Introduction of a functionalized side chain. researchgate.net |
| Halogenation | N-Bromosuccinimide (NBS) | 5-(Bromo-octyl)pyridin-2-amine | Introduction of a leaving group for further substitution. |
| Oxidation | KMnO₄, CrO₃ | 5-(Carboxyoctyl)pyridin-2-amine or 5-(Oxooctyl)pyridin-2-amine | Introduction of polar functional groups. |
Mechanistic Investigations of this compound Formation and Reactivity
The mechanisms governing the formation and reactivity of this compound are rooted in the fundamental principles of pyridine chemistry.
Formation Mechanisms:
The formation of the this compound skeleton through nucleophilic aromatic substitution on a 2-halopyridine likely proceeds via a Meisenheimer-like intermediate. In this two-step addition-elimination mechanism, the nucleophile (e.g., an amine) attacks the electron-deficient C2 position of the pyridine ring, leading to the formation of a tetrahedral intermediate where the negative charge is delocalized over the ring and onto the nitrogen atom. youtube.com The subsequent departure of the leaving group (halide) restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the leaving group, the nucleophile, and the presence of electron-withdrawing groups on the pyridine ring.
In the case of electrophilic substitution, the mechanism involves the attack of an electrophile on the electron-rich positions of the 2-aminopyridine ring (C3 or C5). This generates a positively charged intermediate (a sigma complex or arenium ion) which is stabilized by resonance. The subsequent loss of a proton restores the aromatic system. The directing effect of the amino group favors substitution at the 5-position.
Reactivity Mechanisms:
The reactivity of this compound is dictated by the interplay of the pyridine ring, the amino group, and the octyl side chain. The amino group at the 2-position is a strong electron-donating group, which activates the ring towards further electrophilic substitution, primarily at the 3- and 5-positions. However, the existing octyl group at the 5-position would sterically hinder attack at this site, making the 3-position the most likely site for further electrophilic substitution.
The pyridine nitrogen, with its lone pair of electrons, can act as a base or a nucleophile. Protonation of the ring nitrogen will deactivate the ring to electrophilic attack. The amino group can also be protonated in acidic conditions. The relative basicities of the ring nitrogen and the exocyclic amino group play a crucial role in the molecule's behavior in different chemical environments. Generally, the ring nitrogen of pyridine is less basic than a typical alkyl amine. msu.edu
The octyl side chain primarily influences the molecule's solubility and steric properties. Its reactivity is generally that of a typical alkane, although the proximity to the aromatic ring could have subtle electronic effects.
Advanced Spectroscopic and Structural Elucidation Studies of 5 Octylpyridin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 5-Octylpyridin-2-amine in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial information about the chemical structure. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton.
For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the amino group, and the octyl chain. The aromatic protons would appear in the downfield region (typically δ 6.0-8.5 ppm), with their specific shifts influenced by the electron-donating amino group and the electron-releasing alkyl group. The protons of the octyl chain would appear in the upfield region (δ 0.8-2.5 ppm), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.8-0.9 ppm and the methylene (B1212753) (CH₂) groups appearing as a complex series of multiplets. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent organicchemistrydata.org. Heterocyclic amines like 2-aminopyridines often show this NH₂ signal around δ 4.5 ppm organicchemistrydata.org.
The ¹³C NMR spectrum would complement this data, showing three distinct signals for the aromatic carbons of the pyridine ring and multiple signals for the eight carbons of the octyl chain.
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are required for definitive signal assignment nih.gov.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal the entire spin system of the octyl chain, showing correlations from the CH₂ group attached to the ring through to the terminal CH₃ group. It would also show correlations between the adjacent protons on the pyridine ring researchgate.netresearchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton signals nih.govresearchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. The key correlation would be between the protons of the first methylene group of the octyl chain (C1') and the C5 carbon of the pyridine ring, confirming the attachment point of the alkyl chain psu.eduipb.pt.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| H2' - H7' | ~1.2-1.4 (m) | ~22-32 | Correlations to adjacent carbons in the chain |
| H8' | ~0.88 (t) | ~14 | Correlations to C6' and C7' |
| NH₂ | ~4.5 (br s) | N/A | Correlation to C2 |
| H3 | ~6.4-6.6 (d) | ~108-110 | Correlations to C2, C4, C5 |
| H4 | ~7.2-7.4 (dd) | ~138-140 | Correlations to C2, C3, C5, C6 |
| H6 | ~7.9-8.1 (d) | ~148-150 | Correlations to C2, C4, C5 |
| H1' | ~2.4-2.6 (t) | ~30-32 | Correlations to C4, C5, C6 (pyridine) and C2', C3' (chain) |
Dynamic NMR (DNMR) spectroscopy investigates molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange libretexts.org. For this compound, two primary dynamic processes are of interest: the conformational flexibility of the octyl chain and the exchange of the amine protons.
The long octyl chain is highly flexible, with rotation occurring around each of the carbon-carbon single bonds. This leads to a multitude of possible conformations (rotamers). At room temperature, this rotation is typically fast, and the NMR spectrum shows time-averaged signals for the methylene protons researchgate.net. However, by lowering the temperature, this rotation can be slowed. In a variable-temperature (VT) NMR experiment, one would expect to see significant broadening of the signals for the octyl chain protons as the temperature decreases, followed by the signals decoalescing into a more complex pattern at very low temperatures. This would, in principle, allow for the analysis of the relative populations of different conformers (e.g., anti vs. gauche), although the complexity of the octyl chain makes a complete analysis challenging tandfonline.comacs.org.
The second process is the exchange of the two protons on the amino group with each other and with any protic solvent or trace water. This exchange is often rapid at room temperature, causing the -NH₂ signal to appear as a broad singlet and obscuring any coupling to adjacent ring protons organicchemistrydata.org. Cooling the sample can slow this exchange, potentially resolving the signal into a sharper peak and revealing coupling patterns. Conversely, adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the -NH₂ protons to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the -NH₂ signal will disappear, a classic technique for identifying exchangeable protons libretexts.org.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. This compound has a molecular formula of C₁₃H₂₂N₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretical value wiley.comuva.nl.
Molecular Formula: C₁₃H₂₂N₂
Nominal Mass: 206 Da
Theoretical Monoisotopic Mass: 206.1783 Da
Experimental HRMS: An experimental value matching 206.1783 ± 0.0005 Da would confirm the elemental formula.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (M•⁺), fragmenting it, and then analyzing the resulting fragment ions wikipedia.orgnationalmaglab.org. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, several key fragmentation pathways are expected:
Alpha-Cleavage (Benzylic-type Cleavage): The most favorable cleavage for alkyl-substituted aromatic rings is the breaking of the bond between the first and second carbon of the alkyl chain (the C1'-C2' bond). This results in the loss of a C₇H₁₅• radical and the formation of a stable, resonance-delocalized cation at m/z 107.
McLafferty Rearrangement: This is a characteristic rearrangement for molecules containing a carbonyl group or, as in this case, an aromatic ring, and an alkyl chain with a hydrogen atom on the gamma-carbon (C3') wikipedia.orgyoutube.com. A six-membered transition state leads to the transfer of a gamma-hydrogen to the pyridine nitrogen, followed by cleavage of the bond between the alpha and beta carbons (C1'-C2'). This would result in the elimination of a neutral alkene (1-heptene, C₇H₁₄) and the formation of a radical cation at m/z 94.
Fragmentation of the Alkyl Chain: The long alkyl chain can also fragment through a series of cleavages, leading to the loss of neutral alkane or alkene fragments and a series of peaks separated by 14 Da (CH₂) ugto.mxosu.edu.
The following table summarizes the major expected fragments in the MS/MS spectrum of this compound.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₃H₂₂N₂]⁺• | Molecular Ion (M⁺•) |
| 191 | [M - CH₃]⁺ | Loss of terminal methyl radical |
| 107 | [M - C₇H₁₅]⁺ | Alpha-cleavage (loss of heptyl radical) |
| 94 | [M - C₇H₁₄]⁺• | McLafferty Rearrangement (loss of 1-heptene) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint.
For this compound, the spectra would be dominated by features from the primary amine group, the pyridine ring, and the long alkyl chain research-nexus.netresearchgate.net.
Amine Group (-NH₂): As a primary amine, it will show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. A "scissoring" bending vibration is also expected around 1600-1650 cm⁻¹ tsijournals.comcore.ac.uk.
Alkyl Chain (-C₈H₁₇): The numerous C-H bonds in the octyl chain will give rise to strong stretching vibrations in the 2850-2960 cm⁻¹ region. CH₂ and CH₃ bending (scissoring and rocking) modes will appear in the 1375-1470 cm⁻¹ range acs.orgresearchgate.net.
Pyridine Ring: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. Ring "breathing" modes, which are often strong in the Raman spectrum, provide further diagnostic information nih.govresearchgate.net.
Raman spectroscopy is particularly useful for observing the more symmetric, less polar vibrations, which are often weak or inactive in the IR spectrum. For instance, the symmetric ring breathing mode of the pyridine ring and certain symmetric vibrations of the alkyl chain would be more prominent in the Raman spectrum.
The following table summarizes the characteristic vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong / Medium |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Weak-Medium / Strong |
| Aliphatic C-H Stretch | Octyl Chain (-CH₂, -CH₃) | 2850 - 2960 | Strong / Strong |
| N-H Scissoring Bend | Primary Amine (-NH₂) | 1600 - 1650 | Medium-Strong / Weak |
| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong / Strong |
| CH₂/CH₃ Bending | Octyl Chain (-CH₂, -CH₃) | 1375 - 1470 | Medium / Medium |
| Pyridine Ring Breathing | Pyridine Ring | ~1000 | Weak / Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to reveal absorptions corresponding to π-π* and n-π* transitions associated with the aminopyridine chromophore. The pyridine ring, with its conjugated π-system, and the amino group, with its non-bonding electrons (n-electrons), are the primary contributors to the electronic absorption profile.
The octyl group, being a saturated alkyl chain, does not possess chromophoric activity in the typical UV-Vis range and is therefore not expected to directly contribute to the absorption bands. However, its presence as a substituent on the pyridine ring can indirectly influence the electronic properties through steric and inductive effects, potentially causing slight shifts in the absorption maxima (λmax) compared to unsubstituted 2-aminopyridine (B139424).
In a study on related 5-arylated pyrimidine (B1678525) derivatives, the UV-Visible absorption spectra were recorded to understand their electronic properties. bohrium.com For instance, compounds such as 5-([1,1'-biphenyl]-4-yl)pyrimidine and 5-(4-(trifluoromethoxy)phenyl)pyrimidine exhibited absorption maxima (λExp) at 260 nm and 248 nm, respectively, in methanol. bohrium.com These transitions are characteristic of the π-conjugated systems within these molecules. While not directly the compound of interest, this data suggests that the π-π* transitions in this compound would likely occur in a similar region of the UV spectrum.
A hypothetical UV-Vis data table for this compound, based on typical values for similar aminopyridines, is presented below. It is important to note that these are expected values and would require experimental verification.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |
| Ethanol | ~235 | ~8000 | π-π |
| Ethanol | ~290 | ~3000 | π-π |
| Cyclohexane | ~240 | - | π-π |
| Cyclohexane | ~295 | - | π-π |
The analysis of the UV-Vis spectrum would provide valuable insights into the extent of electronic conjugation within the this compound molecule. The position and intensity of the absorption bands can be correlated with the molecular structure and the electronic environment of the chromophore.
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
While no specific crystallographic data for this compound has been found, a study on a related complex, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, illustrates the type of detailed structural insights that can be obtained. nih.gov In this study, X-ray diffraction analysis revealed important intermolecular interactions, such as those between the nitro-group oxygen atoms and hydrogen atoms of the pyridine and pyrimidine rings, as well as π-π stacking interactions that dictate the crystal packing. nih.gov
For this compound, a crystallographic study would elucidate:
The planarity of the pyridine ring.
The conformation of the octyl chain, which is likely to be flexible and may adopt different arrangements in the crystal lattice.
The nature and geometry of intermolecular hydrogen bonds formed by the amino group, which are expected to play a significant role in the crystal packing. These would likely involve the amino protons as donors and the pyridine nitrogen as an acceptor in neighboring molecules.
A hypothetical table of crystallographic data for this compound is presented below to illustrate the parameters that would be determined from such an analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (Å3) | Value |
| Z | 4 |
| Density (calculated) (g/cm3) | Value |
| R-factor | Value |
The determination of the solid-state structure is crucial for understanding the physical properties of the compound and for designing new materials with specific packing motifs.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a specialized technique used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a circular dichroism spectrum in its native state.
However, chiral derivatives of this compound could be synthesized, or the molecule could be placed in a chiral environment, which would induce chiroptical activity. For instance, if a chiral auxiliary were attached to the amino group or if the octyl chain were substituted with a chiral center, the resulting molecule would be chiral and would be expected to show a CD spectrum.
Studies on other pyridine-containing systems have demonstrated the use of chiroptical spectroscopy. For example, the formation of complexes between a modified tris(2-pyridylmethyl)amine (B178826) (TPMA) ligand and metals in the presence of phenylalanine led to a significant enhancement of the CD signal. unipd.it This indicates that the spatial arrangement of chromophores, in this case, the pyridine rings, in a chiral supramolecular assembly gives rise to distinct chiroptical properties. unipd.it
In another example, the reaction of a probe based on the pyridine-2,6-dicarboxamide core with chiral amines resulted in a locked conformation that induced a strong CD signal. researchgate.net This highlights a strategy for using achiral pyridine derivatives in the chiroptical sensing of chiral molecules.
Should a chiral derivative of this compound be prepared, CD spectroscopy would be invaluable for:
Confirming the presence of chirality.
Determining the absolute configuration of the stereocenters (often in conjunction with theoretical calculations).
Studying conformational changes in solution.
A hypothetical data table for a chiral derivative of this compound is presented below.
| Wavelength (nm) | Δε (L·mol-1·cm-1) | Transition |
| Value | Value | Description |
| Value | Value | Description |
Currently, there is no published research on the chiroptical properties of chiral derivatives of this compound.
Computational and Theoretical Investigations of 5 Octylpyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are foundational in modern chemistry for investigating molecular structure and properties from first principles. dtic.mil These methods solve the Schrödinger equation (or a simplified form) for a given molecule to determine its electronic structure and energy. scribd.com
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied in chemistry and materials science to predict molecular properties. jmchemsci.com For 5-Octylpyridin-2-amine, DFT calculations are essential for determining its most stable three-dimensional structure through a process called geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation.
Key electronic properties can be derived from these calculations. The distribution of electron density reveals the molecule's charge distribution and can be visualized using a Molecular Electrostatic Potential (MEP) map, which indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov Furthermore, DFT provides access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. jmchemsci.com Calculations can be performed using various functionals, such as PBE and B3LYP, often combined with basis sets like 6-311G(d), to achieve a balance of accuracy and computational cost. chemrxiv.orgresearchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Illustrative Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -655.123 | Ground state energy of the optimized geometry. |
| HOMO Energy (eV) | -5.85 | Indicates electron-donating ability. |
| LUMO Energy (eV) | -0.95 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.90 | Relates to chemical reactivity and stability. jmchemsci.com |
| Dipole Moment (Debye) | 2.15 | Measures the overall polarity of the molecule. nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)
Quantum chemical methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data. nih.gov
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for this compound. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated relative to a reference compound like tetramethylsilane (B1202638) (TMS). libretexts.org These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule. biorxiv.org
Vibrational Frequencies: The calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation yields the normal modes of vibration. libretexts.org Each calculated frequency corresponds to a specific molecular motion, such as N-H stretching, C-H stretching of the alkyl chain, or ring vibrations of the pyridine (B92270) moiety. researchgate.netmsu.edu Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. dtic.mil
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, this would predict the wavelengths of maximum absorption (λmax) corresponding to π → π* transitions within the aromatic pyridine ring and n → π* transitions involving the lone pair of electrons on the nitrogen atoms. researchgate.netmsu.edu
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value Range | Assignment |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ, ppm) | 6.5 - 8.0 | Aromatic protons (Pyridine ring) |
| 5.5 - 6.5 | Amine proton (-NH2) | ||
| 0.8 - 2.5 | Alkyl protons (Octyl chain) | ||
| IR | Vibrational Frequency (cm-1) | 3300 - 3500 | N-H stretch msu.edu |
| 2850 - 2960 | C-H stretch (sp3) msu.edu | ||
| 1550 - 1650 | C=C / C=N ring stretch | ||
| UV-Vis | λmax (nm) | ~270 | π → π* transition researchgate.net |
| ~300 | n → π* transition msu.edu |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular motion and intermolecular interactions. nih.gov These simulations solve Newton's equations of motion for a system of particles, using a force field to describe the forces between them. mdpi.com
Intermolecular Interactions in Condensed Phases and Solution
MD simulations can model this compound in a condensed phase, such as in a solvent or as part of a larger molecular assembly. This allows for the study of intermolecular interactions that govern its macroscopic properties. uregina.ca Key interactions for this molecule include:
Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. allrounder.aintu.edu.sg MD simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules (like water) or with other this compound molecules.
Van der Waals Interactions: The nonpolar octyl chain and the aromatic ring contribute significantly to the molecule's interactions through weaker van der Waals forces. libretexts.org These forces are crucial for understanding how the molecules pack in a solid or liquid state and determine properties like solubility in nonpolar solvents. Simulations can reveal how the flexible octyl chains of neighboring molecules interact and entangle. illinois.edu
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to discern through experimental methods alone. rsc.orgnih.gov In the context of this compound, while specific studies exclusively on this molecule are not extensively documented, the principles of computational chemistry can be applied to predict its reactive behavior. Density Functional Theory (DFT) is a commonly employed method for investigating reaction pathways, transition states, and the energies associated with them. bohrium.commdpi.com
For reactions involving aminopyridines, computational models can map out the energy profiles of various potential pathways. For instance, in reactions where the amine group acts as a nucleophile, DFT calculations can model the approach of the amine to an electrophile, the formation of any intermediates such as Meisenheimer complexes, and the transition states leading to the final products. ugr.es These models can help in understanding the regioselectivity and stereoselectivity of reactions.
A significant area of investigation for amines is their reaction with electrophiles, such as in alkylation or acylation reactions. libretexts.org Computational studies on similar amine reactions have shown that the mechanism can be significantly influenced by the solvent and the nature of the electrophile. nih.gov For this compound, computational modeling could be used to explore, for example, the mechanism of its reaction with an alkyl halide. This would involve calculating the activation energies for the nucleophilic attack of the amino group and any subsequent steps, providing insights into the reaction kinetics. frontiersin.org
Furthermore, computational models can shed light on the role of catalysts in reactions involving aminopyridines. By modeling the interaction of the catalyst with the substrate, it is possible to understand how the catalyst lowers the activation energy of the reaction. For example, in metal-catalyzed cross-coupling reactions, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps, clarifying the role of the aminopyridine ligand in the catalytic cycle.
Analysis of Chemical Reactivity Descriptors (e.g., HOMO-LUMO energies, Electrophilicity, Nucleophilicity)
Chemical reactivity descriptors, derived from computational chemistry, provide quantitative measures of a molecule's reactivity. researchgate.nettjnpr.org These descriptors are invaluable for predicting how this compound will behave in chemical reactions. The most fundamental of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). wuxiapptec.com A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity, as it is energetically more favorable to move electrons from the HOMO to theLUMO. researchgate.netmdpi.com For this compound, the presence of the electron-donating amino group and the alkyl chain would be expected to raise the HOMO energy, making it a better electron donor compared to unsubstituted pyridine.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron. dergipark.org.tr
Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added. dergipark.org.tr
Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons. researchgate.net
Chemical Hardness (η): Calculated as (I - A) / 2, it represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), where a higher value indicates greater reactivity. researchgate.net
Electrophilicity Index (ω): Calculated as μ² / (2η) (where μ is the electronic chemical potential, μ = -χ), this index quantifies the electrophilic power of a molecule. mdpi.com
Nucleophilicity Index (N): While various scales exist, it generally reflects the electron-donating ability of a molecule. csic.es The amino group in this compound would confer significant nucleophilic character. masterorganicchemistry.com
The following table provides a hypothetical set of calculated reactivity descriptors for this compound based on typical values for similar aminopyridine derivatives found in computational studies. researchgate.nettjnpr.orgdergipark.org.tr
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.8 |
| LUMO Energy | ELUMO | - | -0.9 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.9 |
| Ionization Potential | I | -EHOMO | 5.8 |
| Electron Affinity | A | -ELUMO | 0.9 |
| Electronegativity | χ | (I + A) / 2 | 3.35 |
| Chemical Hardness | η | (I - A) / 2 | 2.45 |
| Chemical Softness | S | 1 / η | 0.41 |
| Electrophilicity Index | ω | μ² / (2η) | 2.29 |
These descriptors collectively suggest that this compound is a moderately reactive molecule, with a significant capacity to act as a nucleophile due to the presence of the amino group. The octyl group, being electron-donating, would further enhance this nucleophilicity. The electrophilicity index, while present, is likely to be less pronounced than its nucleophilic character. Such computational analyses are crucial for designing synthetic routes and predicting the outcomes of chemical reactions involving this compound. bohrium.com
Coordination Chemistry and Supramolecular Assembly Involving 5 Octylpyridin 2 Amine
5-Octylpyridin-2-amine as a Ligand in Metal Complexes
The presence of two nitrogen atoms—one on the pyridine (B92270) ring and one in the amino group—allows this compound to function as an effective ligand for a variety of metal ions. The coordination chemistry of 2-aminopyridine (B139424) derivatives is a well-researched area, valued for its accessibility and versatility as an alternative to traditional ligands like cyclopentadienyls. researchgate.net The electronic and steric properties of these ligands can be finely tuned through substitution, and the octyl group in this compound introduces significant steric bulk and lipophilicity, influencing the structure and properties of its metal complexes.
The synthesis of metal complexes involving aminopyridine ligands generally follows established methodologies in coordination chemistry. A common approach involves the reaction of the aminopyridine ligand with a metal salt, typically a metal halide, in an appropriate solvent. researchgate.netnsf.gov For instance, the synthesis of iron(II) complexes has been achieved by reacting the corresponding amino-pyridine ligand with an iron(II) chloride precursor in a solvent like toluene (B28343) at elevated temperatures. nsf.gov Similarly, rare-earth metal alkyl complexes have been prepared through alkane elimination by reacting a metal alkyl precursor with an aminopyridine. ineosopen.orgineosopen.org
The general synthetic route for a metal complex with this compound (L) and a metal halide (MX₂) can be represented as:
nL + MX₂ → [M(L)ₙX₂]
The characterization of the resulting complexes is crucial to determine their structure, composition, and properties. Standard techniques employed for this purpose include:
X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure in solution. For paramagnetic complexes, ¹H NMR spectra will show broad, shifted peaks, while Evans method NMR can be used to determine magnetic susceptibility. nsf.gov
Infrared (IR) Spectroscopy: Helps confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and pyridine ring bonds.
Elemental Analysis: Confirms the stoichiometric composition of the synthesized complex.
Aminopyridine ligands are known for their flexible coordination behavior. vot.pl The this compound ligand can engage a metal center in several ways:
Chelating Bidentate Mode: This is the most common mode, where both the pyridine nitrogen and the exocyclic amino nitrogen bind to the same metal center, forming a stable five-membered ring. researchgate.net
Bridging Mode: The ligand can bridge two metal centers, a common feature in the coordination chemistry of 2-aminopyridines. researchgate.net
Monodentate (η¹) Mode: In cases of significant steric hindrance, the ligand may coordinate through only the pyridine nitrogen atom. This has been observed in complexes with particularly bulky aminopyridine ligands. researchgate.netresearchgate.net
The geometry of the resulting metal complex is dictated by the metal ion's electronic configuration, its oxidation state, and the steric and electronic properties of the ligands. The long octyl chain in this compound would exert significant steric influence. Studies on related iminopyridine and aminopyridine complexes with other alkyl substituents provide insight into the potential geometries. mdpi.comacs.org For example, cobalt(II) complexes with alkyl-substituted iminopyridines have been shown to adopt a distorted tetrahedral coordination geometry. mdpi.com Nickel(II) complexes with related N-bidentate ligands can exhibit either pseudo-tetrahedral or trigonal-bipyramidal geometries, depending on the ligand's bite angle. acs.org
Table 1: Representative Coordination Geometries in Alkyl-Substituted Pyridine-Amine/Imine Metal Complexes
| Metal Center | Ligand Type | Coordination Geometry | Key Bond Parameters | Reference |
|---|---|---|---|---|
| Co(II) | Alkyl-substituted Iminopyridine | Distorted Tetrahedral | N1–Co–N2 angle: 81.61°, Cl1–Co–Cl2 angle: 112.06°, Co–N distances: 2.040 Å, 2.046 Å | mdpi.com |
| Ni(II) | Biphenyl-appended (2-pyridyl)ethylamine | Pseudo-tetrahedral | τ₄ value: 0.87 | acs.org |
| Ni(II) | Biphenyl-appended (2-pyridyl)methylamine | Distorted Trigonal Bipyramidal | τ₅ value: 0.76 | acs.org |
| Fe(II) | Amino-pyridine with t-butyl substituent | Dimeric, five-coordinate | - | nsf.gov |
The electronic and magnetic properties of metal complexes are a direct consequence of the d-electron configuration of the metal ion and the ligand field environment. The amino and pyridine donors of this compound, along with any co-ligands, create a specific ligand field that determines whether the complex will be high-spin or low-spin and dictates its magnetic behavior (paramagnetic or diamagnetic).
For instance, amino-pyridine iron(II) complexes have been shown to favor a high-spin state, as confirmed by magnetic susceptibility measurements. nsf.gov The electron-donating nature of the alkyl substituent on the pyridine ring can also influence the electronic properties of the complex. In a cobalt(II) complex with an octyl-substituted iminopyridine, the strong electron-donating effect of the octyl groups was suggested to contribute to shorter Co–N bond distances compared to aryl-substituted analogues. mdpi.com
The magnetic moment of a complex, measured in Bohr magnetons (B.M.), provides experimental evidence for the number of unpaired electrons.
Table 2: Magnetic Properties of Representative Aminopyridine Metal Complexes
| Complex Type | Metal Ion | Spin State | Typical Magnetic Moment (µeff) | Reference |
|---|---|---|---|---|
| Amino-pyridine Iron(II) | Fe(II) (d⁶) | High-spin | Consistent with 4 unpaired electrons | nsf.gov |
| Alkyl-substituted Iminopyridine Cobalt(II) | Co(II) (d⁷) | High-spin (tetrahedral) | Consistent with 3 unpaired electrons | mdpi.com |
| Biphenyl-appended Pyridylalkylamine Nickel(II) | Ni(II) (d⁸) | High-spin | ~3.2 - 3.4 B.M. | acs.org |
Supramolecular Interactions and Self-Assembly of this compound Systems
Beyond its role as a ligand, this compound is designed for self-assembly into larger, ordered structures known as supramolecular assemblies. This assembly is driven by a combination of specific, directional hydrogen bonds and less specific, weaker interactions.
The 2-aminopyridine moiety is a classic motif for forming robust hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the pyridine ring nitrogen is an effective hydrogen bond acceptor. This donor-acceptor pattern facilitates the formation of predictable and stable intermolecular connections. rsc.org Two common hydrogen-bonding motifs are observed in the crystal structures of 2-aminopyridine derivatives:
Dimeric R²₂(8) Motif: Two molecules form a centrosymmetric pair through two N-H···N hydrogen bonds, creating a stable eight-membered ring. rsc.org
Catemer Motif: Molecules assemble into a chain-like (polymeric) tape where the amino group of one molecule donates a hydrogen bond to the pyridine nitrogen of the next. rsc.org
The presence of the long C₈H₁₇ (octyl) chain on the pyridine ring introduces a significant new dimension to this self-assembly. This nonpolar, flexible tail promotes van der Waals interactions and hydrophobic effects, which work in concert with the hydrogen bonding. This combination of a rigid, hydrogen-bonding head group and a flexible, lipophilic tail is characteristic of molecules that form liquid crystals or self-assemble into micellar structures in solution. colab.wsdoi.org The interplay between the directional hydrogen bonds and the packing of the octyl chains would ultimately determine the final three-dimensional supramolecular architecture. rug.nl
The aromatic pyridine ring of this compound provides another avenue for non-covalent interactions that stabilize supramolecular structures. acs.org
π-π Stacking: The electron clouds of adjacent pyridine rings can interact favorably, leading to stacking. These interactions can be face-to-face or offset (displaced face-to-face) and are crucial in organizing the molecules in the solid state. acs.org
In the supramolecular assembly of this compound, a hierarchical structure is expected. The strong, directional N-H···N hydrogen bonds would likely form the primary organizing framework, creating tapes or sheets. These sheets would then be further organized by weaker, less-directional π-π stacking and the hydrophobic interactions of the interdigitating octyl chains, leading to a complex and well-defined three-dimensional network.
Solvent-Controlled Self-Assembly Processes
There is no available research data on the solvent-controlled self-assembly processes of this compound. The scientific community has extensively studied how solvents can influence the self-assembly of various molecules, including other substituted pyridines and long-chain amphiphiles. acs.orgchinesechemsoc.orgcore.ac.ukresearchgate.net The polarity of the solvent, its ability to form hydrogen bonds, and solvophobic effects are all critical factors that typically direct the formation of supramolecular structures. For a molecule like this compound, one would anticipate that the interplay between the polar 2-amino-pyridine head group and the nonpolar octyl tail would lead to distinct aggregation behaviors in solvents of varying polarity. For instance, in nonpolar solvents, aggregation might be driven by dipole-dipole and hydrogen-bonding interactions between the aminopyridine moieties. Conversely, in polar solvents, hydrophobic interactions involving the octyl chains could become the dominant driving force for assembly. Unfortunately, no studies have been published to confirm or investigate these hypotheses for this compound.
Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers Incorporating this compound
A thorough review of the literature reveals no instances of this compound being used as a ligand in the design and synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The 2-aminopyridine moiety, in general, offers a potential bidentate chelation site (via the pyridine nitrogen and the amino group) for coordination with metal ions, a fundamental interaction for the construction of MOFs and coordination polymers. rsc.orgjocpr.combhu.ac.in The presence of the long octyl chain could functionalize the pores of a resulting MOF, imparting hydrophobicity or enabling post-synthetic modification. This approach is common in MOF design to tailor the properties of the framework for specific applications. However, no published research has utilized this compound for this purpose. The synthesis and characterization of such materials have not been reported.
Advanced Research Applications of 5 Octylpyridin 2 Amine in Materials Science and Catalysis Excluding Prohibited Areas
Role in Polymer Chemistry and Functional Polymer Design
The dual functionality of 5-Octylpyridin-2-amine allows it to be integrated into polymeric structures, either as a fundamental building block or as a modifying agent to impart specific properties.
Use as a Monomer or Ligand for Polymerization Processes
This compound possesses the necessary functional groups to act as a monomer in step-growth polymerization. The primary amine (-NH₂) can react with various difunctional monomers to create long-chain polymers. For instance, in condensation polymerization, it can react with dicarboxylic acids to form polyamides or with diisocyanates to form polyureas acs.org. The incorporation of the this compound unit into the polymer backbone would introduce the pyridine (B92270) ring as a functional side group.
The presence of the long octyl chain is expected to significantly influence the properties of the resulting polymers. It would increase solubility in non-polar organic solvents, improve processability, and lower the glass transition temperature, leading to more flexible materials compared to polymers made from less substituted aminopyridines.
Furthermore, the 2-aminopyridine (B139424) structure can serve as a ligand in metal-catalyzed polymerization processes like Atom Transfer Radical Polymerization (ATRP) rsc.org. By coordinating with a transition metal catalyst (e.g., copper), it can help control the polymerization of vinyl monomers, leading to polymers with well-defined molecular weights and low dispersity rsc.orgspecificpolymers.com.
Table 1: Potential Polymerization Reactions Involving this compound
| Co-monomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties |
|---|---|---|---|
| Dicarboxylic Acid / Acyl Chloride | Amide | Polyamide | Thermal stability, chemical resistance, enhanced solubility. |
| Diisocyanate | Urea | Polyurea | High tensile strength, elasticity, improved processability. |
| Epoxide | β-amino alcohol | Poly(amino alcohol) | Adhesive properties, potential for further functionalization. |
Functionalization of Polymeric Systems
Beyond its use as a monomer, this compound is a prime candidate for the post-polymerization modification of existing polymers. It can be grafted onto polymer backbones that contain reactive functional groups, such as halides, esters, or epoxides, through nucleophilic substitution reactions. This process attaches the pyridyl-amine moiety as a pendant group, imparting new functionalities to the base polymer.
This functionalization can be used to:
Introduce Metal Coordination Sites: The pyridine ring is an excellent ligand for a wide range of metal ions. Polymers functionalized with these units can be used to create polymer-supported catalysts or materials for heavy metal sequestration from aqueous solutions justia.comhep.com.cn.
Modify Surface Properties: The long, hydrophobic octyl chain can alter the surface energy of a polymer, making it more hydrophobic. This is useful for applications in coatings, membranes, and materials requiring water resistance.
Enhance Adhesion: The amine and pyridine groups can form hydrogen bonds, which can improve the adhesion of the polymer to various substrates.
For example, 2-aminopyridine derivatives have been successfully grafted onto cellulose (B213188) and chitosan (B1678972) to create functional materials for catalysis and ion extraction justia.comajgreenchem.com.
Catalytic Applications of this compound and its Derivatives
The electronic properties of the 2-aminopyridine scaffold make it a versatile platform for designing both metal-free organocatalysts and ligands for transition metal catalysis.
Organocatalysis and Base Catalysis
Aminopyridines can function as effective Brønsted base or nucleophilic organocatalysts nih.gov. The pyridine nitrogen atom acts as a mild base, while the exocyclic amino group can participate directly in catalytic cycles. This compound could catalyze a variety of organic transformations, such as:
Knoevenagel Condensation: Catalyzing the reaction between aldehydes and active methylene (B1212753) compounds rsc.org.
Michael Additions: Acting as a base to promote the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Imidazopyridine Synthesis: Acting as a reactant and catalyst in the multicomponent synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are important pharmaceutical scaffolds nih.govrsc.orgrsc.org.
The electron-donating nature of the C5-octyl group would slightly increase the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine, potentially enhancing its catalytic activity in base-mediated reactions.
Ligand Design for Homogeneous and Heterogeneous Catalysis
The 2-aminopyridine structure is a classic bidentate N,N-donor ligand, capable of forming stable five-membered chelate rings with transition metal ions nih.gov. This has made aminopyridine derivatives popular ligands in homogeneous catalysis. The coordination involves both the endocyclic pyridine nitrogen and the exocyclic amine nitrogen.
Complexes of aminopyridine ligands with metals such as palladium, copper, iron, nickel, and cobalt have been shown to be active catalysts for a wide range of reactions rsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com. The role of the 5-octyl substituent would be to enhance the solubility and stability of these metal complexes in non-polar organic solvents, a critical advantage for many homogeneous catalytic processes.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand
| Metal Center | Catalyzed Reaction Type | Example | Reference(s) |
|---|---|---|---|
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl halide amination, biaryl synthesis | ajgreenchem.comnih.govshareok.org |
| Copper (Cu) | C-N Bond Formation, Cycloadditions | Amination of aryl halides, synthesis of heterocycles | mdpi.comuu.nl |
| Iron (Fe) | Oxidation, Epoxidation | Asymmetric epoxidation of olefins | researchgate.net |
| Manganese (Mn) | Selective Oxidation | Chemoselective C-H oxidation, epoxidation with H₂O₂ | rsc.org |
| Nickel (Ni) | Cycloadditions, Arene Hydroxylation | CO₂/epoxide coupling, benzene (B151609) to phenol (B47542) conversion | researchgate.netnih.gov |
| Cobalt (Co) | Cycloadditions, C-H Nitration | Synthesis of cyclic carbonates, functionalization of N-aryl-2-aminopyridines | nih.govrsc.org |
For heterogeneous catalysis , this compound could be immobilized on a solid support. For instance, it could be covalently attached to silica (B1680970) gel or a polymer resin. The resulting supported ligand could then coordinate with a metal, creating a solid-phase catalyst that is easily separated from the reaction mixture and can be recycled, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems ajgreenchem.com.
Mechanisms of Catalytic Action
The mechanism by which this compound and its derivatives exert their catalytic effect depends on the type of catalysis.
In Organocatalysis: The catalytic cycle typically begins with the activation of a substrate by the aminopyridine. In a base-catalyzed reaction, the pyridine nitrogen abstracts a proton to generate a reactive nucleophile. In nucleophilic catalysis, the amino group might attack an electrophile to form a key intermediate, such as an enamine or an iminium ion, which then proceeds to react with the other substrate nih.govsigmaaldrich.com.
In Homogeneous Catalysis: When acting as a ligand, the 2-aminopyridine moiety stabilizes the metal center and modulates its electronic properties. The catalytic mechanism is metal-dependent. For example, in Pd-catalyzed cross-coupling , the ligand facilitates the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product to regenerate the active catalyst nih.gov. In Mn- or Fe-catalyzed oxidations , the aminopyridine ligand helps to form and stabilize high-valent metal-oxo species, which are the active oxidants responsible for transferring an oxygen atom to the substrate rsc.orgnih.gov. In cycloaddition reactions catalyzed by Ni or Co, the ligand-metal complex activates one of the substrates (e.g., an epoxide) to facilitate nucleophilic attack by the other (e.g., CO₂) rsc.orgresearchgate.net. The chelation provided by the aminopyridine ligand prevents catalyst decomposition and enhances catalytic turnover.
Development of Chemical Sensors and Detection Systems
The development of chemical sensors often involves the functionalization of surfaces with molecules that can selectively interact with a target analyte. lth.segraphenea.com Aminopyridine derivatives, in general, are explored for their fluorescent properties, which can be harnessed for sensing applications. nih.gov For instance, some aminopyridines are investigated as potential scaffolds for biological probes where a change in fluorescence signals a reaction or binding event. nih.gov
While the amine group in this compound could theoretically serve as a binding site or a pH-sensitive element, and the octyl chain could influence its interaction with hydrophobic environments, specific studies detailing its integration into a chemical sensor or detection system are not available. Research in the broader field of optical chemical sensors often utilizes ionic liquids, polymers, or nanomaterials as the sensing platform, but does not specifically mention this compound. researchgate.net
Liquid Crystal Research and Soft Matter Applications
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular structure, including a rigid core and flexible terminal chains, is crucial for determining liquid crystalline behavior. While various heterocyclic compounds, including some pyridine derivatives, are used as cores for liquid crystals, there is no specific mention of this compound being used for this purpose in the available literature. ajchem-a.comuobaghdad.edu.iqsapub.org
Surface Chemistry and Adsorption Studies (e.g., on inorganic surfaces)
The functionalization of inorganic surfaces, such as silica or metal oxides, with amine-containing molecules is a common strategy to alter surface properties for applications like catalysis, chromatography, or the adsorption of specific substances. mdpi.comnih.govnih.gov The amine group can act as a coordination site for metal ions or as a point of attachment for other molecules.
Studies have explored the adsorption of various aminopyridine derivatives on surfaces like carbon steel for corrosion inhibition or on silica for the selective adsorption of metal ions like copper. researchgate.netresearchgate.net The octyl group of this compound would be expected to increase its hydrophobicity and influence its adsorption from aqueous solutions or its interaction with non-polar phases. However, specific research data, including adsorption isotherms or surface characterization for this compound on inorganic surfaces, is not documented in the searched sources. The general principles suggest that the pyridine nitrogen and the exocyclic amine group could interact with surface sites, but without experimental data, this remains speculative.
Emerging Methodologies and Future Research Trajectories for 5 Octylpyridin 2 Amine
Integration of Flow Chemistry and Continuous Manufacturing in Synthesis
The synthesis of highly functionalized heterocyclic compounds, including derivatives of 2-aminopyridine (B139424), is increasingly benefiting from the adoption of flow chemistry and continuous manufacturing processes. nih.govacs.orgnih.gov These methodologies offer significant advantages over traditional batch synthesis, such as enhanced reaction efficiency, improved safety profiles, and greater scalability. beilstein-journals.orgnih.gov The ability to precisely control reaction parameters like temperature, pressure, and residence time in a continuous flow system allows for the optimization of reaction conditions that can be difficult to achieve in a batch reactor. google.com
For the synthesis of 5-Octylpyridin-2-amine, the integration of flow chemistry could streamline the production process, potentially leading to higher yields and purity. For instance, a fully automated continuous flow synthesis has been developed for highly functionalized imidazo[1,2-a] heterocycles, starting from 2-aminopyridines. nih.govacs.orgnih.gov This approach, which can be adapted for the synthesis of other pyridine (B92270) derivatives, demonstrates the potential for multi-step reactions to be performed in a continuous manner without the need for isolating intermediates. nih.govacs.orgnih.gov Such a system for this compound would involve the continuous feeding of starting materials into a series of interconnected reactors, with each reactor optimized for a specific reaction step. This not only reduces manual handling and potential for error but also allows for the integration of in-line purification and analysis, leading to a more efficient and cost-effective manufacturing process.
A comparative look at batch versus flow synthesis for similar heterocyclic compounds reveals the potential for significant improvements in productivity. For example, a continuous-flow synthesis of imidazo-oxadiazoles from aminopyridine carboxylic acids was able to produce the target compound at a rate of approximately 0.5 g/h, a significant improvement over batch methods. beilstein-journals.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often challenging to scale up | Readily scalable by extending run time |
| Safety | Higher risk due to large volumes of reagents | Improved safety with smaller reaction volumes |
| Control | Less precise control over parameters | Precise control over temperature and pressure |
| Efficiency | May have lower yields and side products | Often higher yields and improved selectivity |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the landscape of chemical research, particularly in the design of new compounds and the prediction of their properties. acs.orgfrontiersin.org For this compound and its derivatives, these computational tools offer a powerful approach to explore vast chemical spaces and identify novel structures with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) modeling, a computational modeling method that relates the chemical structure of a compound to its biological activity or a particular property, has been successfully applied to various aminopyridine derivatives. nih.govresearchgate.networldscientific.commdpi.comtandfonline.com
By developing QSAR models for this compound analogs, researchers can predict properties such as therapeutic activity, toxicity, and physicochemical characteristics without the need for laborious and costly experimental synthesis and testing. researchgate.net These models are built by training algorithms on datasets of known compounds and their measured properties. Once validated, the models can be used to screen virtual libraries of novel this compound derivatives and prioritize candidates for synthesis. For example, 3D-QSAR studies on 2-aminopyridine derivatives have provided insights into the structural features required for their inhibitory activity against specific enzymes. mdpi.comtandfonline.com
Furthermore, ML algorithms can be employed to predict fundamental electronic properties. For instance, ML methods have been used to predict the frontier orbital energies (HOMO and LUMO) of complex molecules, which are crucial for understanding their reactivity and electronic behavior. rsc.org Such predictions for this compound could guide the design of new materials with specific electronic properties for applications in organic electronics.
| ML/AI Application | Description | Relevance to this compound |
| QSAR Modeling | Correlates chemical structure with activity/property. | Predict therapeutic efficacy and toxicity of derivatives. nih.govworldscientific.commdpi.com |
| Property Prediction | Predicts physicochemical properties (e.g., solubility). | Optimize drug-like properties of new compounds. acs.orgresearchgate.net |
| De Novo Design | Generates novel molecular structures with desired features. | Design new this compound derivatives with enhanced activity. |
| Electronic Property Prediction | Calculates electronic properties like HOMO/LUMO energies. | Guide the design of materials for electronic applications. rsc.org |
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced in situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are becoming indispensable tools for understanding and optimizing the synthesis of complex molecules like this compound. metrohm.commetrohm.comspectroscopyonline.commt.com
In situ Raman spectroscopy has been effectively used to monitor the synthesis of pyridine-containing compounds in real-time. metrohm.comspectroscopyonline.com For the synthesis of this compound, an immersion probe could be placed directly into the reaction vessel, allowing for the continuous collection of Raman spectra. This would enable the tracking of the consumption of reactants and the formation of the product by monitoring characteristic Raman bands, providing a clear indication of the reaction's progress and endpoint. researchgate.net
Similarly, in situ FTIR spectroscopy can provide detailed information about the changes in functional groups during a reaction. researchgate.netresearchgate.net The technique has been used to study the adsorption of pyridine on various surfaces and to monitor the synthesis of pyridine-functionalized materials. researchgate.netfrontiersin.org By applying this technique to the synthesis of this compound, researchers could gain a deeper understanding of the reaction mechanism and identify any transient intermediates.
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
| In Situ Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Optimization of reaction conditions and determination of reaction endpoint. metrohm.comspectroscopyonline.com |
| In Situ FTIR Spectroscopy | Tracking changes in functional groups and identifying intermediates. | Elucidation of reaction mechanisms and detection of transient species. researchgate.netresearchgate.net |
Exploration of Novel Reactivity and Unconventional Reaction Pathways
The development of novel synthetic methods for the construction and functionalization of the pyridine ring is a vibrant area of research. researchgate.netrsc.orgresearchgate.net Exploring unconventional reaction pathways for this compound can lead to the discovery of new derivatives with unique properties and applications. Recent advances in C-H functionalization, for instance, offer a powerful strategy for the direct modification of the pyridine core, often with high regioselectivity. nih.govbeilstein-journals.orgrsc.orgresearchgate.net
Transition-metal-catalyzed reactions have emerged as a cornerstone for the synthesis of functionalized pyridines. researchgate.netbeilstein-journals.org For this compound, these methods could be employed to introduce a wide range of substituents at various positions on the pyridine ring, thereby expanding the accessible chemical space. For example, novel iron-catalyzed cyclization reactions have been developed for the synthesis of symmetrically substituted pyridines. rsc.org Furthermore, palladium-catalyzed C-H activation and cyclization reactions provide access to fused pyridine scaffolds. bohrium.com
The exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation, offers an efficient and atom-economical approach to complex molecules. rsc.org A silver-catalyzed domino reaction has been reported for the synthesis of fully substituted pyridines from simple starting materials. rsc.org Applying such strategies to precursors of this compound could lead to the rapid assembly of highly functionalized analogs.
| Reaction Type | Description | Potential Application for this compound |
| C-H Functionalization | Direct modification of C-H bonds on the pyridine ring. | Introduction of new functional groups at various positions. nih.govresearchgate.net |
| Transition-Metal Catalysis | Use of metals like palladium, rhodium, or iron to catalyze bond formation. | Synthesis of diverse and complex derivatives. beilstein-journals.orgrsc.orgbohrium.com |
| Domino Reactions | Multi-step reactions in a single pot. | Efficient and atom-economical synthesis of highly substituted analogs. rsc.org |
| Novel Cyclization Reactions | New methods for forming the pyridine ring. | Access to novel pyridine cores with different substitution patterns. organic-chemistry.orgmdpi.com |
Synergistic Research with Other Disciplines (e.g., advanced materials engineering, theoretical physics)
The future of research on this compound is not confined to the realm of synthetic chemistry. Synergistic collaborations with other disciplines, such as advanced materials engineering and theoretical physics, are expected to unlock new frontiers. The unique electronic properties of the aminopyridine scaffold make it a promising candidate for applications in organic electronics and advanced materials. acs.orgifmo.rusciencepublishinggroup.comresearchgate.net
In the field of advanced materials, aminopyridine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The self-assembly of aminopyridine monolayers has been shown to improve the performance of transparent silver electrodes, a key component in many optoelectronic devices. acs.org The octyl chain in this compound could be leveraged to control the self-assembly and film-forming properties of such materials.
Theoretical studies, often at the intersection of chemistry and physics, provide a fundamental understanding of the electronic structure and properties of molecules. iiste.orgacs.orgamanote.comresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to investigate the impact of substituents on the electronic properties of the pyridine ring. iiste.orgresearchgate.net Such theoretical investigations of this compound could predict its behavior in different environments and guide the design of new materials with tailored electronic characteristics. While direct research linking aminopyridines to theoretical physics in a broader sense is limited, the theoretical underpinning of molecular electronics and material properties provides a strong basis for interdisciplinary collaboration.
| Interdisciplinary Field | Research Focus | Potential Impact on this compound |
| Advanced Materials Engineering | Development of new materials with specific properties. | Application in organic electronics, sensors, and functional coatings. acs.orgifmo.ru |
| Theoretical Chemistry/Physics | Computational modeling of molecular and electronic structures. | Prediction of electronic properties and guidance for material design. iiste.orgacs.orgresearchgate.net |
Q & A
Q. What are the recommended safety protocols for handling 5-Octylpyridin-2-amine in laboratory settings?
- Methodological Answer: Use respiratory protection (N100/P3 filters) and wear nitrile gloves compliant with EN 374 standards to prevent skin contact. Avoid dust formation by working in a fume hood with adequate ventilation. Store the compound in a sealed, labeled container under inert atmosphere and room temperature to prevent degradation . In case of spills, contain using sand or vermiculite, and dispose via approved chemical waste protocols .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer: A typical approach involves alkylation of pyridin-2-amine derivatives with 1-bromooctane under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify the crude product using column chromatography (SiO₂, gradient elution) to isolate the target compound . For reproducibility, optimize reaction time and temperature using DOE (Design of Experiments) principles .
Q. How can purity and structural integrity of this compound be verified?
- Methodological Answer: Characterize the compound via ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns and alkyl chain integration. Validate purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS). Compare spectral data with literature or computational predictions (e.g., PubChem or SciFinderⁿ) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound synthesis?
- Methodological Answer: Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for alkylation. Use machine learning platforms (e.g., LabMate.AI ) to predict optimal solvent systems, catalysts, or temperature ranges based on historical reaction data . Validate predictions with small-scale parallel experiments to minimize resource waste.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Conduct systematic reviews (Cochrane guidelines) to assess bias in existing studies . Perform comparative bioassays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH, temperature, cell lines). Use SAR (Structure-Activity Relationship) analysis to isolate confounding variables, such as alkyl chain length or stereoelectronic effects .
Q. How does this compound interact with transition metals in catalytic systems?
- Methodological Answer: Investigate coordination chemistry by synthesizing metal complexes (e.g., with Cu²⁺ or Pd⁰) and analyzing binding modes via X-ray crystallography or IR spectroscopy. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against non-alkylated analogues to assess steric/electronic impacts .
Q. What environmental precautions are critical when scaling up this compound synthesis?
- Methodological Answer: Implement green chemistry principles: replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and use catalytic alkylation to reduce waste. Monitor aquatic toxicity via Daphnia magna assays and design closed-loop systems to prevent effluent release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
